molecular formula C19H23FN2O3S B2513032 7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one CAS No. 2360851-29-0

7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No. B2513032
CAS RN: 2360851-29-0
M. Wt: 378.46
InChI Key: NKZDEFKPZSLQRF-MQMHXKEQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one” is a complex organic compound. It contains a quinazolin-4(3H)-one core, which is a type of heterocyclic compound . The molecule also includes a cyclopropylmethoxy group, a fluoro group, and a trans-4-hydroxycyclohexylsulfanyl group .

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives are recognized for their significant biological activities and have been incorporated into a wide range of potential medicinal agents. The quinazoline nucleus, owing to its stability, has been a focal point for introducing various bioactive moieties to create new compounds with potential medicinal properties. These derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in combating antibiotic resistance (Tiwary et al., 2016).

Broad Spectrum of Bioactivities

Quinoline and quinazoline alkaloids, being essential classes of N-based heterocyclic compounds, exhibit a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiparasitic properties. These compounds and their analogs, derived from natural sources or synthesized, play crucial roles in drug development for various diseases (Shang et al., 2018).

Synthetic Chemistry and Biological Properties

Quinazolines are pivotal in medicinal chemistry, characterized by their anti-bacterial, anti-fungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic properties. The last two decades have seen a surge in designing novel quinazolines and exploring synthetic routes, demonstrating their wide-ranging potential applications (Faisal & Saeed, 2021).

Optoelectronic Applications

Quinazoline derivatives also find applications in optoelectronic materials due to their luminescent properties. They have been extensively researched for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies underline the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for developing novel optoelectronic materials (Lipunova et al., 2018).

Anticancer Activity

The anticancer activities of quinazoline derivatives are well-documented, with several patents and research articles focusing on the discovery and development of quinazoline compounds for cancer treatment. Their ability to inhibit EGFR and other therapeutic protein targets makes them valuable in the development of anticancer drugs (Ravez et al., 2015).

properties

IUPAC Name

7-(cyclopropylmethoxy)-5-fluoro-2-[(4-hydroxycyclohexyl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c20-15-7-13(25-9-11-1-2-11)8-16-18(15)19(24)22-17(21-16)10-26-14-5-3-12(23)4-6-14/h7-8,11-12,14,23H,1-6,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDEFKPZSLQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.